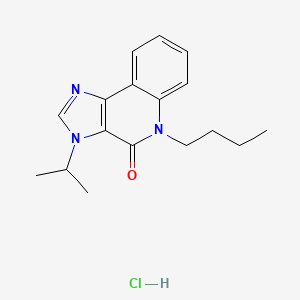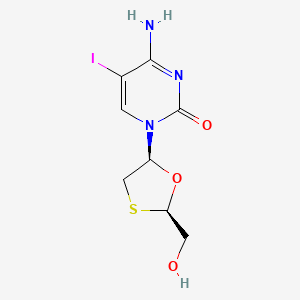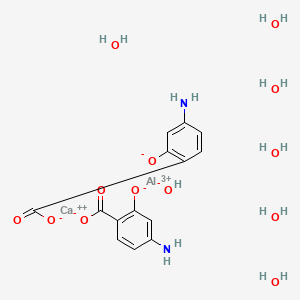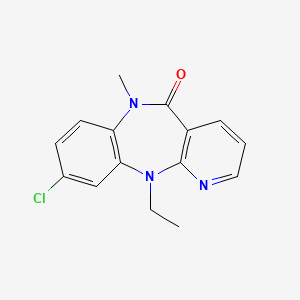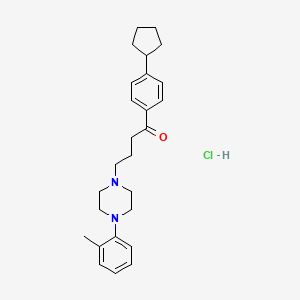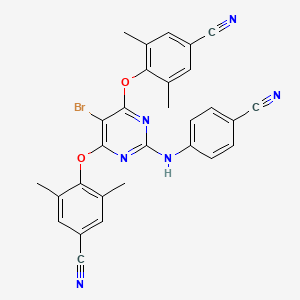
2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other conditions. This specific compound is characterized by its unique chemical structure, which includes an amino group, a methyl group, and a phenyl group, contributing to its distinct pharmacological profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through a condensation reaction between an ortho-diamine and a suitable ketone or aldehyde under acidic or basic conditions.
Introduction of Substituents: The methyl and phenyl groups are introduced through alkylation and arylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and suitable alkyl or aryl halides.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or primary amines under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Hydroxylated or carbonyl derivatives.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Various substituted benzodiazepines with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased inhibitory effects and resulting in sedative, anxiolytic, and muscle relaxant properties. The molecular pathways involved include modulation of ion channel activity and alteration of neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2-Amino-7-methyl-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its unique structure allows for specific interactions with the GABA receptor, potentially leading to different therapeutic effects and side effect profiles compared to other benzodiazepines.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
94568-12-4 |
|---|---|
Fórmula molecular |
C17H20ClN3 |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
7-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-1,3-benzodiazepin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-11-3-6-13(7-4-11)15-10-19-17(18)20-16-8-5-12(2)9-14(15)16;/h3-9,15H,10H2,1-2H3,(H3,18,19,20);1H |
Clave InChI |
GBBFTRIGYQEVGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CN=C(NC3=C2C=C(C=C3)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



